molecular formula C19H17NO4 B192457 (-)-STYLOPINE CAS No. 84-39-9

(-)-STYLOPINE

Cat. No.: B192457
CAS No.: 84-39-9
M. Wt: 323.3 g/mol
InChI Key: UXYJCYXWJGAKQY-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Stylopine is a benzylisoquinoline alkaloid belonging to the benzo[c]phenanthridine subclass, characterized by a methylenedioxy bridge formed by CYP719A14 (stylopine synthase) during biosynthesis . It is primarily isolated from plants of the Amaryllidaceae family, such as Galanthus species, and exhibits significant biological activities. Notably, this compound demonstrates potent antiprotozoal activity against Plasmodium falciparum (malaria) with an IC50 of 0.23 μg/ml, alongside moderate cytotoxicity against mammalian L6 and KB cell lines but a favorable selectivity index, making it a promising lead for antimalarial drug development . Its stereochemistry (the (-)-enantiomer) is critical for bioactivity, as molecular docking studies highlight interactions with key targets like AKT1 and MAPK1 .

Preparation Methods

Microbial Biosynthesis Using Engineered Yeast Systems

Consolidated vs. Co-culture Systems

The microbial production of (-)-stylopine in Pichia pastoris leverages a three-enzyme cascade: berberine bridge enzyme (BBE), cheilanthifoline synthase (CYP719A5), and stylopine synthase (CYP719A2) . Two configurations were tested:

  • Consolidated System : All three enzymes expressed in a single strain.

  • Co-culture System : Three separate strains, each expressing one enzyme.

Initial conversion rates favored the consolidated system, achieving 150 nmoles of this compound from 375 nmoles of (S)-reticuline within 24 hours . However, substrate-feeding experiments revealed instability, with conversion efficiency declining by 40% after three cycles due to metabolic burden . In contrast, the co-culture system maintained consistent efficiency (85–90% per cycle) across five feedings, yielding 150 nmoles cumulatively .

Table 1: Microbial Production Efficiency Comparison

ParameterConsolidated SystemCo-culture System
Initial Conversion Rate98%85%
Cycle 3 Efficiency58%88%
Total Yield (5 cycles)120 nmoles150 nmoles

Enzymatic Synthesis via CYP719A Cytochromes

Substrate Specificity and Regioselectivity

CYP719A enzymes in Corydalis yanhusuo catalyze methylenedioxy bridge formation, critical for this compound biosynthesis . Key isoforms include:

  • CyCYP719A42 : Converts (S)-cheilanthifoline to (S)-stylopine with >90% efficiency .

  • CyCYP719A39 : Catalyzes (S)-scoulerine to (S)-cheilanthifoline (precursor to stylopine) at 95% conversion .

Regioselectivity is controlled by specific residues:

  • Leu294 in CyCYP719A42 directs D-ring bridge formation.

  • Asp289 in CyCYP719A39 governs A-ring modification .

De Novo Production in Engineered Yeast

Integration of CyCYP719A39 and CyCYP719A42 into a (S)-scoulerine-producing yeast strain enabled de novo this compound synthesis, yielding 32 mg/L . Mutagenesis at Leu294 and Asp289 enhanced catalytic activity by 30%, though scalability remains limited by enzyme stability .

Table 2: Enzymatic Conversion Rates

EnzymeSubstrateProductConversion Rate
CyCYP719A39(S)-scoulerine(S)-cheilanthifoline95%
CyCYP719A42(S)-cheilanthifoline(S)-stylopine92%
CyCYP719A42-L294A(S)-cheilanthifoline(S)-stylopine98%

Continuous-Flow Chemical Synthesis

Multi-Step Continuous Flow Approach

A fully continuous-flow platform achieved asymmetric synthesis of this compound in four steps:

  • Mannich Reaction : Cyclization of dopamine derivatives (residence time: 5 min).

  • Bischler–Napieralski Reaction : Formation of dihydroisoquinoline (10 min).

  • Stereoselective Reduction : Pd/C-catalyzed hydrogenation (12.5 min).

  • Methylenedioxy Bridge Formation : FeCl3-mediated cyclization (5 min) .

The integrated system produced this compound with 50% overall yield and 92% ee in 32.5 minutes, outperforming batch methods in throughput (145 mg/h) .

Table 3: Continuous-Flow Synthesis Parameters

StepResidence Time (min)Yield (%)ee (%)
Mannich Reaction585
Bischler–Napieralski1078
Stereoselective Reduction12.59092
Methylenedioxy Formation595

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Microbial Systems : Ideal for gram-scale production but require costly precursor feeding.

  • Enzymatic Synthesis : High specificity but limited by enzyme expression levels.

  • Continuous-Flow Chemistry : Rapid and scalable (multi-gram/day) but demands specialized equipment .

Practical Considerations

MethodAdvantagesLimitations
Microbial BiosynthesisSustainable; utilizes renewable feedstocksLow volumetric productivity (≤32 mg/L)
Enzymatic SynthesisHigh regioselectivity (>90%)Requires cofactor regeneration
Continuous-FlowHigh throughput (145 mg/h)Complex setup; solvent compatibility

Chemical Reactions Analysis

Types of Reactions

(-)-STYLOPINE undergoes various chemical reactions, including oxidation, reduction, and substitution. The methylenedioxy bridges in its structure are particularly susceptible to oxidative cleavage .

Common Reagents and Conditions

Common reagents used in the chemical reactions of stylopine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the alkaloid structure .

Major Products

The major products formed from the reactions of stylopine include cheilanthifoline and other benzylisoquinoline alkaloids. These products retain the core protoberberine structure but may have different functional groups depending on the reaction conditions .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the potential of (-)-stylopine as an anti-tumor agent, particularly against osteosarcoma cells (MG-63). Research indicates that this compound exhibits a strong binding affinity towards the vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in tumor growth and metastasis. The compound has been shown to inhibit cell proliferation and induce apoptosis in MG-63 cells, outperforming standard treatments like axitinib in several assays, including MTT assays and mitochondrial membrane potential assessments .

Mechanism of Action
The anti-tumor effects of this compound are attributed to its ability to block the VEGF-165 induced signaling pathway. In vitro studies demonstrated that this compound inhibits the expression of VEGFR2 and reduces cell migration induced by VEGF-165. This regulatory effect on the VEGFR2 signaling pathway positions this compound as a promising candidate for future cancer therapies .

Biochemical Applications

Biosynthesis Studies
this compound is also of interest in synthetic biology and biochemistry for its role in the biosynthesis of benzylisoquinoline alkaloids. Researchers have developed microbial systems, such as co-cultures of Escherichia coli and Pichia pastoris, to produce this compound efficiently from simpler precursors like reticuline. These systems have demonstrated high conversion rates and stability over successive feedings, making them viable for industrial-scale production .

Industrial Applications

Pharmaceutical Development
Due to its bioactive properties, this compound is being explored for its potential use in pharmaceuticals. Its ability to activate VEGFR2 suggests applications not only in oncology but also in other areas where angiogenesis is a factor. The compound's anti-inflammatory and anti-parasitic properties further enhance its profile for therapeutic development .

Comparative Data Table

Application Area Description Findings/Notes
Antitumor ActivityInhibits MG-63 osteosarcoma cellsBetter than axitinib; induces apoptosis and inhibits cell migration .
BiosynthesisProduced via microbial fermentation from reticulineHigh conversion efficiency using co-culture systems .
Pharmaceutical DevelopmentPotential drug candidate for cancer therapyActivates VEGFR2; anti-inflammatory properties .
Industrial ProductionUsed in synthesis of other alkaloidsEffective precursor for various natural product syntheses.

Case Studies

Case Study 1: Antitumor Efficacy Against Osteosarcoma
A study investigated the effects of this compound on human MG-63 osteosarcoma cells using various assays (MTT, EtBr/AO staining). Results showed significant inhibition of cell proliferation and induction of apoptosis, supporting its potential as a therapeutic agent for bone cancer treatment .

Case Study 2: Biotechnological Production
Research focused on optimizing the production of this compound through engineered microbial systems revealed that co-culture methods yielded higher stability and efficiency compared to consolidated systems. This approach enhances the feasibility of producing this compound at an industrial scale for research and pharmaceutical applications .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Protopine

Structural Features: Protopine, a protopine-type isoquinoline alkaloid, lacks the methylenedioxy bridge but contains a ketone group and a tetracyclic ring system. Bioactivity:

  • Antiprotozoal Activity : Protopine shows activity against P. falciparum (IC50 = 0.50 μg/ml) but is less potent than (-)-stylopine .
  • Cytotoxicity : Similar to this compound, it exhibits moderate cytotoxicity against L6 cells but retains a high selectivity index.

Berberine

Structural Features: Berberine, a protoberberine alkaloid, features a dihydroisoquinoline core with a dioxole ring. Biosynthesis: Synthesized via CYP719A1 (canadine synthase), which forms a methylenedioxy bridge distinct from that in this compound . Bioactivity:

  • Antimicrobial Activity : Broad-spectrum activity against bacteria and fungi.
  • Antiprotozoal Activity: Limited efficacy against P. falciparum (IC50 > 10 μg/ml).

Key Difference : The protoberberine skeleton and substitution pattern result in divergent target specificity compared to this compound.

Functional Analogs

(+)-Haemanthamine

Structural Features : A lycorine-type alkaloid with a phenanthridine core and hydroxyl groups.
Bioactivity :

  • Antiprotozoal Activity: Active against Trypanosoma cruzi (IC50 < 10 μg/ml) but ineffective against P. falciparum .
  • Cytotoxicity : High cytotoxicity against L6 and KB cells, leading to a lower selectivity index than this compound.

Key Difference: The lycorine scaffold prioritizes trypanocidal over plasmodial activity, highlighting structural determinants of target specificity.

Dihydrolycorine

Structural Features : A reduced lycorine derivative with a saturated C-ring.
Bioactivity :

  • Antiprotozoal Activity : Active against T. b. rhodesiense but inactive against P. falciparum .
  • Cytotoxicity : Lower cytotoxicity than this compound, suggesting divergent mechanisms of action.

Data Tables

Table 1: Antiprotozoal Activity and Cytotoxicity Profiles

Compound IC50 (μg/ml) P. falciparum Cytotoxicity (L6 cells) Selectivity Index
This compound 0.23 Moderate High
Protopine 0.50 Moderate High
(+)-Haemanthamine >10 High Low
Berberine >10 Low N/A

Source :

Source :

Discussion

This compound distinguishes itself from structural analogs like protopine and berberine through its methylenedioxy bridge, which enhances binding to protozoal targets. Functionally, it outperforms lycorine-type alkaloids in antimalarial potency due to its optimized stereochemistry and selectivity profile . However, its moderate cytotoxicity necessitates further structural optimization. Comparatively, berberine’s lack of antiprotozoal efficacy underscores the importance of the benzo[c]phenanthridine scaffold for activity against P. falciparum.

Biological Activity

(-)-Stylopine, a protoberberine-type alkaloid, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and vascular regulation. This article synthesizes recent research findings on the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is primarily derived from plants in the Papaveraceae family and is known for its role as a natural metabolite. It has been studied for its pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities. Recent studies have focused on its interaction with the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor progression and metastasis.

Research indicates that this compound exhibits significant anticancer properties by inhibiting the expression of the VEGFR-2 gene and inducing apoptosis in osteosarcoma cells (MG-63) through various biochemical pathways:

  • Cell Proliferation Inhibition : The MTT assay demonstrated that this compound significantly reduces cell proliferation in MG-63 cells compared to standard treatments like axitinib .
  • Apoptosis Induction : EtBr/AO staining and mitochondrial membrane potential (MMP) assessments confirmed that this compound induces mitochondrial damage and apoptosis in cancer cells .
  • Migration Inhibition : Transwell migration assays revealed that this compound effectively inhibits VEGF-165 induced migration of MG-63 cells, suggesting its potential to prevent metastasis .

In Vitro Studies

A series of experiments have been conducted to evaluate the effects of this compound on human osteosarcoma cells:

Study Component Findings
Cell Line MG-63 (human osteosarcoma)
Assays Conducted MTT assay, EtBr/AO staining, MMP assessment, transwell migration assay
Key Results - Inhibition of cell proliferation
- Induction of apoptosis
- Inhibition of cell migration

Gene Expression Analysis

Quantitative real-time PCR (qRT-PCR) analysis indicated that this compound downregulates VEGFR-2 expression in MG-63 cells. This downregulation is crucial as it disrupts the signaling pathways associated with tumor growth and survival .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Study on Osteosarcoma Treatment :
    • Conducted by Velayutham et al. (2023), this study demonstrated that this compound could serve as a promising candidate for osteosarcoma therapy by regulating VEGFR-2 signaling pathways. The study utilized various assays to confirm its efficacy against MG-63 cells .
  • Microbial Production Studies :
    • Research by Kim et al. (2016) explored efficient microbial production methods for stylopine using Pichia pastoris. This study emphasized the importance of bioconversion processes in enhancing stylopine yield, which could support further pharmacological investigations .

Q & A

Basic Research Questions

Q. What validated methods are recommended for quantifying (-)-STYLOPINE in plant extracts?

To quantify this compound, researchers often employ High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) detection. For protein-bound samples, the Bradford assay (using Coomassie Brilliant Blue G-250) can indirectly assess protein-stylopine interactions . Ensure calibration curves are constructed using purified this compound standards, and validate the method with spike-recovery experiments to account for matrix effects.

Q. Which analytical techniques are critical for confirming the purity and stereochemical identity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming stereochemistry, while chiral chromatography or circular dichroism (CD) can distinguish enantiomeric purity. High-resolution mass spectrometry (HRMS) validates molecular composition. For reproducibility, cross-reference spectral data with published literature and adhere to characterization guidelines for new compounds .

Q. What are the established biological targets or mechanisms of action associated with this compound?

this compound, a benzylisoquinoline alkaloid, is reported to interact with opioid receptors and monoamine transporters. Systematic literature reviews combined with in vitro binding assays (e.g., radioligand displacement studies) are recommended to identify targets. Preclinical models (e.g., murine neuropathic pain assays) can validate these interactions .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound’s pharmacological efficacy across studies?

Contradictions may arise from variations in experimental design (e.g., dosing regimens, animal models). Apply meta-analysis frameworks to compare datasets, focusing on confounders like bioavailability differences. Use stratified statistical models (ANCOVA) to isolate variables and validate findings through dose-response curves .

Q. What experimental strategies are optimal for elucidating this compound’s metabolic pathways in mammalian systems?

Isotope-labeled (e.g., ¹⁴C or deuterated) this compound can track metabolic fate via liquid chromatography-tandem MS (LC-MS/MS). Combine in vitro hepatocyte assays with in vivo pharmacokinetic studies to identify phase I/II metabolites. Computational tools like molecular docking predict enzyme interactions (e.g., cytochrome P450 isoforms) .

Q. How can enantioselective synthesis of this compound be optimized to improve yield and scalability?

Employ asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution (e.g., lipase-mediated kinetic resolution). Monitor reaction progress via chiral HPLC and optimize solvent systems (e.g., ionic liquids) to enhance stereochemical control. Refer to synthetic protocols for related alkaloids and validate purity through X-ray crystallography .

Q. What computational approaches are suitable for modeling this compound’s interactions with biological targets?

Molecular dynamics simulations (e.g., GROMACS) can predict binding kinetics and conformational changes in receptor-ligand complexes. Use density functional theory (DFT) to calculate electronic properties and QM/MM hybrid methods for enzyme-substrate modeling. Cross-validate predictions with mutagenesis studies .

Q. What are the key challenges in reproducing this compound isolation protocols, and how can they be mitigated?

Variability in plant sources and extraction solvents (e.g., polarity differences) often causes reproducibility issues. Standardize plant material (e.g., same harvest season, geographic origin) and document extraction parameters (temperature, pH) rigorously. Provide raw chromatograms and spectral data in supplementary materials .

Q. How should in vivo efficacy studies of this compound be designed to align with NIH preclinical guidelines?

Adopt randomized, blinded designs with appropriate sample sizes (power analysis). Include positive controls (e.g., morphine for analgesia) and assess toxicity via histopathology and serum biomarkers. Report ARRIVE-compliant data, including detailed anesthesia and euthanasia protocols .

Q. What methodologies are effective for studying this compound’s synergistic effects with other alkaloids?

Use combination index (CI) analysis (e.g., Chou-Talalay method) in cell-based assays to quantify synergism. In vivo, employ isobolographic analysis for dose-response interactions. Transcriptomic profiling (RNA-seq) can identify pathway-level synergies. Compare results with monotherapy outcomes to validate mechanistic hypotheses .

Methodological Notes

  • Data Analysis : For conflicting results, leverage Bayesian statistics to weigh evidence across studies .
  • Experimental Reproducibility : Follow NIH guidelines for preclinical reporting, including raw data deposition in public repositories .
  • Literature Gaps : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure systematic reviews and identify understudied areas .

Properties

IUPAC Name

(1S)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYJCYXWJGAKQY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC3=C(C[C@H]2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001004259
Record name 6,7,12b,13-Tetrahydro-2H,4H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001004259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-39-9
Record name (-)-Stylopine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7,12b,13-Tetrahydro-2H,4H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001004259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(-)-STYLOPINE
Reactant of Route 2
Reactant of Route 2
(-)-STYLOPINE
Reactant of Route 3
(-)-STYLOPINE
Reactant of Route 4
(-)-STYLOPINE
Reactant of Route 5
(-)-STYLOPINE
Reactant of Route 6
(-)-STYLOPINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.